molecular formula C20H21N3O4S B2420836 N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide CAS No. 903270-31-5

N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide

Cat. No.: B2420836
CAS No.: 903270-31-5
M. Wt: 399.47
InChI Key: FUJPIRIZVBWKNT-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide is a complex organic compound featuring a multi-ring structure with various functional groups

Properties

IUPAC Name

N-[4-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-12-18-11-17(10-14-4-3-9-23(19(14)18)20(12)25)28(26,27)22-16-7-5-15(6-8-16)21-13(2)24/h5-8,10-12,22H,3-4,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJPIRIZVBWKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide involves several steps, including the synthesis of the core pyrroloquinoline structure, subsequent modifications to introduce the sulfonamido group, and final acylation. Typically, these reactions are conducted under controlled temperatures and pressures to ensure the integrity of the multi-functional groups.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using batch or continuous flow reactors, ensuring high yields and purity. Advanced techniques like microwave-assisted synthesis or catalytic methods might be employed to optimize reaction times and conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidative reactions, particularly at the methyl and pyrroloquinoline sites.

  • Reduction: The carbonyl groups are potential sites for reduction reactions.

  • Substitution: The aromatic and sulfonamido groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution reagents might include halogens, sulfonyl chlorides, or amines under acidic or basic conditions.

Major Products Formed:

  • Oxidized derivatives.

  • Reduced derivatives.

  • Various substituted analogs depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide exhibit significant anticancer properties. The pyrroloquinoline moiety is known for its ability to interact with DNA and inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .

Antimicrobial Properties

The sulfonamide group present in this compound is well-documented for its antimicrobial activity. Compounds containing sulfonamide functionalities have been utilized as antibiotics and have demonstrated effectiveness against a range of bacterial infections. The incorporation of the pyrroloquinoline structure may enhance these properties by improving the compound's ability to penetrate bacterial cell membranes and inhibit vital enzymatic functions .

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may possess neuroprotective effects. These compounds are being investigated for their potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease through mechanisms involving the modulation of neurotransmitter levels and reduction of oxidative stress .

Enzyme Inhibition

The structural characteristics of this compound suggest potential as an enzyme inhibitor. Studies have identified similar compounds that act as inhibitors for various enzymes involved in metabolic pathways relevant to disease processes. This property could be harnessed for therapeutic interventions in metabolic disorders and other conditions requiring enzyme modulation .

Drug Delivery Systems

The unique chemical structure allows for the exploration of this compound as a candidate for drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery to specific tissues or cells. Research into nanocarriers incorporating this compound is ongoing to improve therapeutic efficacy and reduce side effects associated with conventional drug delivery methods.

Organic Electronics

The electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to conduct electricity and form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Research is focused on optimizing its properties for improved performance in these technologies.

Polymer Composites

Incorporating this compound into polymer matrices may enhance mechanical and thermal properties of the resulting composites. Studies are exploring its use in creating high-performance materials suitable for various industrial applications due to its reinforcing capabilities and compatibility with different polymers.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, specifically:

  • Binding to enzyme active sites, altering their activity.

  • Interacting with cell receptors, modulating signaling pathways.

  • Disrupting or stabilizing cellular membranes.

Molecular targets include enzymes like proteases, kinases, and receptors such as GPCRs. The exact pathways depend on the biological context and the specific derivatives of the compound.

Unique Attributes:

  • The multi-ring structure imparts stability and specificity in biological systems.

  • The presence of both sulfonamido and acetamide groups provides multiple sites for chemical modification and interaction.

Comparison with Similar Compounds

  • N-(4-(1-methyl-2-oxo-2,3-dihydro-1H-indol-8-sulfonamido)phenyl)acetamide.

  • N-(4-(1-oxo-2,3,4,5-tetrahydro-1H-pyrido[3,2,1-ij]quinolin-8-sulfonamido)phenyl)acetamide.

  • N-(4-(2-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide.

Biological Activity

N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C20H20N2O3S
  • Molecular Weight : 336.4 g/mol
  • CAS Number : 898454-40-5
PropertyValue
Molecular FormulaC20H20N2O3S
Molecular Weight336.4 g/mol
CAS Number898454-40-5

The biological activity of this compound is linked to its interaction with various molecular targets:

  • Caspase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit significant inhibition of caspase enzymes involved in apoptosis. This suggests potential applications in cancer therapy by promoting apoptosis in malignant cells .
  • Antitumor Activity : Analogous compounds have shown promising results in inhibiting tumor growth in vitro and in vivo. The presence of the pyrroloquinoline moiety is believed to enhance cytotoxicity against cancer cell lines .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against Gram-positive bacteria. The sulfonamide group may play a crucial role in this antimicrobial action .

Antitumor Activity

A study evaluated the anticancer potential of related pyrroloquinoline compounds. The results indicated that compounds with a similar scaffold exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines (e.g., HT29). The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring for enhancing activity .

Apoptosis Induction

In a recent investigation into apoptosis mechanisms, this compound was tested for its ability to induce apoptosis in human cancer cells. The compound significantly increased caspase activity and reduced cell viability in a dose-dependent manner .

Antimicrobial Studies

Research on related compounds showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) around 31.25 µg/mL for certain strains. This suggests that modifications to the pyrroloquinoline structure can lead to enhanced antimicrobial properties .

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, including sulfonamide coupling, cyclization, and acetamide formation. Key challenges include:

  • Sulfonamide Coupling : Optimizing reaction conditions (e.g., anhydrous environment, base selection) to avoid hydrolysis of the sulfonamide group .
  • Cyclization : Controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to ensure proper ring formation in the pyrroloquinoline core .
  • Purification : Using HPLC or column chromatography to isolate the product from regioisomers and byproducts. NMR (1H/13C) and LC-MS are critical for confirming intermediate structures .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : Compare chemical shifts (e.g., sulfonamide protons at δ 3.1–3.3 ppm, acetamide carbonyl at ~168 ppm) with predicted values .
  • X-ray Crystallography : Resolve the pyrroloquinoline core’s conformation (e.g., bond angles of 112.3° for β in monoclinic crystals) .
  • High-Resolution Mass Spectrometry (HR-MS) : Verify molecular weight (calculated for C₂₁H₂₂N₄O₄S: 434.14 g/mol) with <2 ppm error .

Advanced: What methodological strategies address contradictory bioactivity data in similar compounds?

Answer:
Discrepancies in IC₅₀ values or target selectivity (e.g., COX-2 vs. LOX-5 inhibition) can arise from assay conditions. Mitigation strategies include:

  • Dose-Response Repetition : Test across 3+ biological replicates with standardized cell lines (e.g., MCF-7 for cytotoxicity) .
  • Off-Target Screening : Use kinase profiling panels to identify unintended interactions .
  • Molecular Dynamics Simulations : Model binding modes to explain variable affinity (e.g., fluorine substituents altering hydrophobic interactions) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:
Key SAR insights from analogous compounds:

Substituent Biological Impact Reference
4-Fluorophenyl Enhances metabolic stability (t₁/₂ ↑ 40%)
Methylpyrrolidine Reduces off-target kinase binding (IC₅₀ ↓ 15 µM)
Sulfonamide Improves solubility (LogP ↓ 0.8) but lowers membrane permeability
  • Methodology : Use fragment-based drug design (FBDD) to prioritize substituents. Pair with SPR (surface plasmon resonance) to quantify binding kinetics .

Advanced: What experimental designs resolve low yield in the final cyclization step?

Answer:
Low yields (<30%) often stem from steric hindrance in the pyrroloquinoline core. Solutions include:

  • Microwave-Assisted Synthesis : Reduce reaction time (20 min vs. 12 hrs) and improve yield (↑ 22%) via controlled dielectric heating .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling of aryl groups .
  • In Situ Monitoring : Use FT-IR to track carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) peaks, adjusting pH to stabilize intermediates .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the quinoline moiety .
  • Solubility : Prepare stock solutions in DMSO (10 mM) with desiccant to avoid hydrolysis .
  • Purity Checks : Conduct monthly HPLC analyses (C18 column, 0.1% TFA/ACN gradient) to detect degradation .

Advanced: How can researchers elucidate the mechanism of action for this compound?

Answer:

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Gene Knockdown (siRNA) : Silence suspected targets (e.g., COX-2) and assess activity loss .
  • Metabolomic Profiling : Compare treated vs. untreated cell lines via LC-MS to map pathway disruptions (e.g., arachidonic acid metabolism) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves and fume hoods due to potential skin/eye irritation (analogous to sulfonamide toxicity) .
  • Waste Disposal : Neutralize acidic byproducts (pH 6–8) before disposal .
  • First Aid : Immediate rinsing with PBS (15+ mins) for eye exposure .

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